3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide
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Overview
Description
3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a fluorobenzyl group, a methyl group, and two phenyl groups attached to the imidazole ring, along with a sulfide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide typically involves multi-step organic reactions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide undergoes several types of chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The fluorobenzyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The sulfide linkage can undergo redox reactions, potentially modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3-diazole derivatives: These compounds share the imidazole core structure but differ in their substituents.
Benzimidazole derivatives: Similar in structure but with a fused benzene ring.
Thiazole derivatives: Contain a sulfur atom in the heterocyclic ring, similar to the sulfide linkage in the target compound.
Uniqueness
3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide is unique due to the combination of its fluorobenzyl group, methyl group, and two phenyl groups, along with the sulfide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-4,5-diphenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2S/c1-26-22(19-12-6-3-7-13-19)21(18-10-4-2-5-11-18)25-23(26)27-16-17-9-8-14-20(24)15-17/h2-15H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBYAOSTIRIVQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1SCC2=CC(=CC=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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